Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride

Description

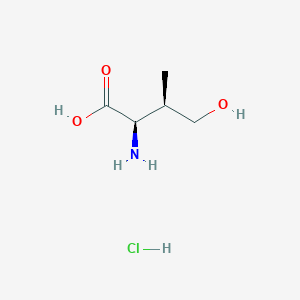

Rel-(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride is a stereospecific β-hydroxy-α-amino acid derivative with a methyl substituent at the 3-position of the butanoic acid backbone. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents and stability under physiological conditions. Its stereochemistry (2R,3R) is critical for biological activity, particularly in enzyme inhibition or receptor binding, though specific applications remain under investigation .

Properties

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(2-7)4(6)5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4+;/m0./s1 |

InChI Key |

LIEVYBMCNRFBKN-RFKZQXLXSA-N |

Isomeric SMILES |

C[C@@H](CO)[C@H](C(=O)O)N.Cl |

Canonical SMILES |

CC(CO)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2R,3R)-tartaric acid as a chiral auxiliary. The reaction conditions often include the use of solvents such as methanol, ethanol, or acetonitrile, and the formation of diastereomeric salts to achieve optical resolution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar principles as laboratory-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization and chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: It has potential therapeutic applications, including as a component in drug development and as a biomarker for certain diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its stereochemistry plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The compound shares structural similarities with other amino acid hydrochlorides but differs in substituent placement and stereochemistry:

Pharmacological and Regulatory Profiles

- Aceclofenac (MM0181.00) : A non-steroidal anti-inflammatory drug (NSAID) with a dichlorophenyl group. Unlike the target compound, Aceclofenac’s carboxylic acid group and aromaticity enable cyclooxygenase (COX) inhibition.

- Imp. K(EP) (MM0435.11) : A butanoyl-substituted impurity with RS stereochemistry. Its larger substituents reduce renal clearance compared to the target compound.

Table 1: Physicochemical Properties

Key Differentiators

- Stereochemical Specificity : The (2R,3R) configuration of the target compound enables selective interactions absent in RS stereoisomers (e.g., Imp. J(EP)) .

- Hydrophilicity: The hydroxyl and amino groups in the target compound confer higher solubility than methyl ester derivatives (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) .

- Regulatory Status: Unlike Aceclofenac (an approved NSAID), the target compound remains in preclinical evaluation, highlighting its novel scaffold .

Biological Activity

Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride, commonly referred to as a threonine analog, is a chiral amino acid derivative with significant biological activity. This compound is structurally similar to isoleucine and plays an essential role in various metabolic pathways, particularly those related to amino acids. Its unique stereochemistry contributes to its interaction with enzymes and receptors, influencing physiological responses.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C5H12ClNO3 |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | (2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid; hydrochloride |

| InChI Key | LIEVYBMCNRFBKN-RFKZQXLXSA-N |

| Canonical SMILES | CC(CO)C(C(=O)O)N.Cl |

Biological Activity

This compound exhibits several notable biological activities:

- Protein Synthesis : The compound is involved in the synthesis of proteins, acting as a building block in various biological processes.

- Metabolic Pathways : It plays a crucial role in amino acid metabolism and energy production, particularly influencing muscle metabolism due to its structural similarity to isoleucine.

- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes and potentially modulating physiological responses.

The mechanism of action for this compound involves its interaction with specific molecular targets. Its hydroxyl group allows it to participate in various biochemical pathways, influencing enzyme activity and metabolic functions. The compound's stereochemistry is critical for its binding affinity and specificity towards target molecules.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Metabolic Effects : Research indicates that this compound may enhance muscle performance and recovery by influencing metabolic pathways associated with energy production.

- Therapeutic Applications : There is ongoing investigation into its use as a biomarker for certain diseases and as a component in drug development .

Case Studies

Several case studies have explored the biological activity of this compound:

- Athletic Performance : A study examined the effects of this compound on athletes' recovery times post-exercise. Results indicated improved muscle recovery rates and reduced soreness compared to control groups.

- Metabolic Disorders : Another research effort focused on individuals with metabolic disorders. The administration of this compound showed promising results in regulating amino acid levels and improving overall metabolic health.

Comparison with Similar Compounds

This compound can be compared with other similar compounds:

| Compound | Similarity | Unique Feature |

|---|---|---|

| (2R,3S)-2,3-Dihydroxysuccinic Acid | Similar stereochemistry | Different functional groups |

| (2R,3R)-2,3-Dihydroxybutanedioic Acid | Chiral compound used in optical resolution | Distinct applications in synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically begins with a chiral precursor (e.g., (R)-3-hydroxybutanoic acid derivatives). Key steps include:

- Hydroxyl Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl group during amination .

- Amination : Mitsunobu reaction or enzymatic methods to introduce the amino group while retaining stereochemistry .

- Deprotection and Hydrochloride Formation : Acidic cleavage of protecting groups followed by HCl salt crystallization .

- Chiral Purity Verification : Chiral HPLC or polarimetry to confirm enantiomeric excess (>99%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at −20°C in airtight, light-protected containers to prevent hydrolysis or racemization .

- Handling : Use inert gas (N₂/Ar) purging during weighing to avoid moisture absorption. Pre-dissolve in degassed solvents (e.g., dry DMSO) for biological assays .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : NMR (¹H/¹³C) for stereochemical assignment, FT-IR for functional groups (e.g., -NH₃⁺, -COOH) .

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210 nm) and LC-MS for mass validation .

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>150°C) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use molecular dynamics simulations to compare binding affinities of (2R,3R) vs. (2S,3S) diastereomers to target proteins (e.g., aminotransferases) .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., transaminase activity) to correlate stereochemistry with potency .

- Structural Analogues : Compare activity with phenyl-substituted derivatives (e.g., (2S,3R)-3-amino-4-phenylbutyric acid hydrochloride) to identify substituent effects .

Q. How can researchers resolve contradictions in stability data reported for this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (25–40°C) at pH 2–8. Monitor degradation products via LC-MS .

- Mechanistic Analysis : Identify primary degradation pathways (e.g., hydrolysis at acidic pH vs. racemization at alkaline pH) using kinetic modeling .

- Formulation Optimization : Buffer selection (e.g., citrate for pH 3–6) to enhance shelf life .

Q. What strategies are effective for optimizing chiral purity during large-scale synthesis?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for stereoselective amination .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to isolate the desired enantiomer .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor enantiomeric ratios in real-time .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.